6H05

Übersicht

Beschreibung

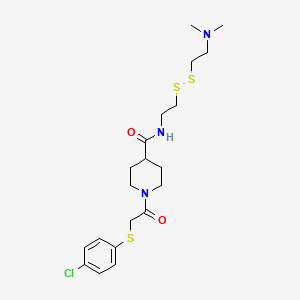

6H05 (CAS: 1469338-01-9) is a covalent, allosteric inhibitor targeting the KRASG12C mutant protein, a key oncogenic driver in cancers such as non-small cell lung cancer and colorectal adenocarcinoma . Discovered in 2013 via a disulfide-fragment-based tethering screen of 480 compounds, this compound selectively modifies the cysteine residue at position 12 of KRASG12C in its GDP-bound state, sparing wild-type KRAS . Its molecular formula is C₂₀H₃₀ClN₃O₂S₃ (MW: 476.11 g/mol), and it binds to a novel allosteric pocket termed the switch-II pocket (S-IIP) . Structural studies (PDB: 4LUC) reveal that this compound stabilizes the inactive GDP-bound conformation of KRASG12C by inducing conformational changes in the switch-II region (residues 60–76), thereby disrupting protein-protein interactions (PPIs) with SOS (a nucleotide exchange factor) and RAF (an effector protein) . This mechanism locks KRASG12C in a non-signaling state, impairing SOS-mediated nucleotide exchange and blocking downstream oncogenic signaling .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von K-Ras-Inhibitoren beinhaltet häufig strukturbasiertes virtuelles Screening und Molekulardynamiksimulationen, um potenzielle Leitverbindungen zu identifizieren . So wurden beispielsweise nichtkovalente Inhibitoren, die auf die K-Ras G12D-Mutation abzielen, durch virtuelles Screening verschiedener Verbindungen, gefolgt von Moleküldocking- und Scoring-Techniken, entdeckt . Zusätzlich wurden makrocyclische Peptide unter Verwendung von Mischungsbibliotheken und automatisierten Ligandenidentifizierungssystemen identifiziert .

Industrielle Produktionsmethoden: Die industrielle Produktion von K-Ras-Inhibitoren umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann mehrere Schritte chemischer Reaktionen, Reinigung und Validierung umfassen, um die endgültige Verbindung zu produzieren, die für den klinischen Einsatz geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen: K-Ras-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter kovalente Modifikation, Oxidation und Substitution . Kovalente Inhibitoren, die auf die K-Ras G12C-Mutation abzielen, binden beispielsweise irreversibel in der Switch-II-Tasche und verlassen sich auf eine kovalente Reaktion mit dem erworbenen Cystein .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von K-Ras-Inhibitoren verwendet werden, sind vicinale Dicarbonylverbindungen wie Phenylglyoxal und Methylglyoxal, die Argininreste an Proteinen selektiv modifizieren . Die Reaktionsbedingungen umfassen häufig physiologischen pH-Wert und spezifische Temperatureinstellungen, um eine selektive Zielfindung und Bindung zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind die kovalenten oder nichtkovalenten Komplexe von K-Ras-Inhibitoren mit dem K-Ras-Protein. Diese Komplexe hemmen effektiv die Aktivität des K-Ras-Proteins, wodurch die nachgeschalteten Signalwege blockiert werden, die am Fortschreiten von Krebs beteiligt sind .

Wissenschaftliche Forschungsanwendungen

K-Ras-Inhibitoren haben eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie werden sie verwendet, um die Struktur und Funktion des K-Ras-Proteins und seine Wechselwirkungen mit anderen Molekülen zu untersuchen . In der Biologie tragen sie zum Verständnis der Rolle von K-Ras-Mutationen bei der Entwicklung und dem Fortschreiten von Krebs bei . In der Medizin werden K-Ras-Inhibitoren als zielgerichtete Therapien für Krebsarten entwickelt, die durch K-Ras-Mutationen getrieben werden . Klinische Studien laufen, um die Wirksamkeit und Sicherheit dieser Inhibitoren bei verschiedenen Krebsarten zu bewerten . In der Industrie werden K-Ras-Inhibitoren in der Arzneimittelfindung und -entwicklung eingesetzt, um neue therapeutische Kandidaten zu identifizieren .

Wirkmechanismus

Der Wirkmechanismus von K-Ras-Inhibitoren beinhaltet die Bindung an das K-Ras-Protein und die Blockierung seiner Aktivität. K-Ras funktioniert als molekularer Schalter, der zwischen einem aktiven GTP-gebundenen Zustand und einem inaktiven GDP-gebundenen Zustand wechselt . K-Ras-Inhibitoren, wie Sotorasib und Adagrasib, binden an die Switch-II-Tasche des K-Ras G12C-Mutanten, blockieren sie in einem inaktiven Zustand und verhindern die nachgeschaltete Signalübertragung . Diese Hemmung stört die Signalwege, die das Wachstum und das Überleben von Krebszellen fördern .

Analyse Chemischer Reaktionen

Types of Reactions: K-Ras inhibitors undergo various chemical reactions, including covalent modification, oxidation, and substitution . For example, covalent inhibitors targeting the K-Ras G12C mutation bind irreversibly in the switch-II pocket, relying on a covalent reaction with the acquired cysteine .

Common Reagents and Conditions: Common reagents used in the synthesis of K-Ras inhibitors include vicinal dicarbonyl compounds, such as phenylglyoxal and methylglyoxal, which selectively modify arginine residues on proteins . The reaction conditions often involve physiological pH and specific temperature settings to ensure selective targeting and binding .

Major Products Formed: The major products formed from these reactions are the covalent or noncovalent complexes of K-Ras inhibitors with the K-Ras protein. These complexes effectively inhibit the activity of the K-Ras protein, thereby blocking the downstream signaling pathways involved in cancer progression .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Treatment

6H05 is primarily studied for its applications in oncology, particularly in targeting K-Ras mutations. The K-Ras protein is a member of the Ras family of small GTPases, which act as molecular switches in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Mutations in K-Ras are commonly associated with several cancers, including pancreatic, colorectal, and lung cancers.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring the K-Ras(G12C) mutation. In controlled laboratory settings, cells treated with this compound showed reduced growth rates and increased apoptosis compared to untreated controls .

- Animal Models : Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models implanted with K-Ras(G12C) mutant tumors .

Drug Development

The specificity of this compound for the mutant form of K-Ras makes it a promising candidate for drug development aimed at precision medicine. The ongoing research focuses on:

- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes for patients with K-Ras-driven tumors.

- Formulation Optimization : Investigating different formulations to improve bioavailability and therapeutic index in clinical settings .

Research Tool

Beyond its potential as a therapeutic agent, this compound serves as an important research tool in molecular biology:

- Biochemical Assays : It is utilized in assays designed to study Ras signaling pathways and the effects of mutations on protein function.

- Target Validation : Researchers employ this compound to validate K-Ras as a therapeutic target by assessing its impact on cellular processes related to cancer progression .

Wirkmechanismus

The mechanism of action of K-Ras inhibitors involves binding to the K-Ras protein and blocking its activity. K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state . K-Ras inhibitors, such as sotorasib and adagrasib, bind to the switch-II pocket of the K-Ras G12C mutant, locking it in an inactive state and preventing downstream signaling . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Overview

The following table summarizes key features of 6H05 and its analogs:

Key Comparisons

This compound vs. 2E07

- Discovery Context : Both were identified in the same tethering screen but this compound showed superior modification rates (94% vs. <50% for 2E07) .

- Structural Differences : 2E07 lacks the hydrophobic chlorobenzene moiety critical for S-IIP occupancy, reducing its binding stability .

- Functional Impact: this compound induces more pronounced conformational changes in switch-II, making it a better scaffold for optimization .

This compound vs. Compound 7

- Optimization : Compound 7, derived from this compound via structure-activity relationship (SAR) studies, features extended substituents that improve S-IIP occupancy. This increases potency by 4.2-fold .

- Structural Evidence : The 4LUC co-crystal structure shows that Compound 7 orders the disordered N-terminus of switch-II (residues 61–67), a feature absent in this compound-bound KRAS .

This compound vs. ARS-853

- Clinical Relevance : ARS-853, a later-generation inhibitor, replaces this compound’s disulfide warhead with an acrylamide group, enhancing covalent binding efficiency and pharmacokinetics .

- Mechanistic Advancements : ARS-853 prolongs the GDP-bound state of KRASG12C more effectively, achieving >90% target occupancy in cellular assays compared to this compound’s 60–70% .

Functional and Clinical Implications

- S-IIP Pocket Utilization : this compound’s discovery validated S-IIP as a druggable site, enabling the development of compounds like ARS-853 and sotorasib (AMG 510) .

- Nucleotide Exchange Inhibition : Unlike direct GTP competitors, this compound and its analogs allosterically impair SOS-mediated nucleotide exchange, a unique mechanism absent in earlier RAS-targeting strategies .

- Resistance Profiles : Derivatives like Compound 7 and ARS-853 show reduced susceptibility to switch-II flexibility, a common resistance mechanism observed with first-generation inhibitors .

Biologische Aktivität

6H05, chemically known as the trifluoroacetate salt of a selective allosteric inhibitor of the oncogenic K-Ras(G12C) protein, has garnered attention in cancer research due to its unique mechanism of action. This compound is particularly significant in the context of targeting K-Ras mutations, which are prevalent in various cancers, including pancreatic and colorectal cancers. The following sections delve into the biological activity, mechanisms, and research findings associated with this compound.

This compound functions as an allosteric inhibitor , meaning it binds to a site on the K-Ras protein that is distinct from the active site. This binding induces conformational changes that alter the protein's nucleotide preference from guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This shift is crucial because K-Ras mutations often lead to uncontrolled cell signaling that promotes tumor growth and survival.

Key Features of this compound:

- Allosteric Modulation : Alters K-Ras activity without directly competing for the active site.

- Selectivity : Primarily affects the G12C mutant form of K-Ras while sparing wild-type K-Ras, making it a promising candidate for targeted therapy.

- Enhanced Solubility : The trifluoroacetate salt form increases solubility and stability, facilitating laboratory applications.

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

- Inhibition Profile : In vitro studies demonstrate that this compound shows significant inhibition of K-Ras(G12C) function in lung cancer cell lines, indicating its potential utility in therapeutic contexts .

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to this compound can enhance its binding affinity and selectivity for K-Ras(G12C), suggesting avenues for further drug optimization .

- Comparative Analysis : Compared to other K-Ras inhibitors like Sotorasib and Adagrasib, which are direct inhibitors, this compound's allosteric mechanism provides a different therapeutic approach. This distinction may lead to unique clinical outcomes in combination therapies .

Table 1: Comparison of K-Ras Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Allosteric inhibitor of K-Ras(G12C) | Alters nucleotide preference; selective for G12C |

| Sotorasib | Direct inhibitor of K-Ras(G12C) | First FDA-approved drug targeting K-Ras(G12C) |

| Adagrasib | Similar direct inhibition of K-Ras(G12C) | Demonstrated efficacy in clinical trials |

| BI-3406 | Allosteric inhibitor of K-Ras | Targets different conformational states |

| SAR629 | Inhibits downstream signaling pathways | Focuses on inhibiting MEK/ERK pathway |

Case Studies

Several case studies illustrate the application and effectiveness of this compound in research settings:

- Lung Cancer Cell Line Study : A study conducted on various lung cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation and survival rates compared to untreated controls. This suggests that this compound effectively impairs oncogenic signaling pathways mediated by mutant K-Ras .

- Combination Therapy Exploration : Preliminary investigations into combining this compound with other therapeutic agents (e.g., MEK inhibitors) showed synergistic effects, enhancing overall anti-tumor efficacy. These findings indicate potential for developing combination regimens incorporating this compound in clinical settings .

Q & A

How to formulate a focused and complex research question for studying compound 6H05?

Basic A robust research question must balance specificity and complexity. Begin by narrowing the scope to a specific property or mechanism of this compound (e.g., "How does this compound modulate enzymatic activity in X pathway?"). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and academic value . Ensure the question demands multi-dimensional analysis (e.g., integrating structural and functional data) rather than a binary answer .

Q. What methodological considerations are crucial when designing experiments for this compound?

Basic

- Reproducibility : Document synthesis protocols, purity verification methods (e.g., HPLC), and environmental controls (temperature, pH) .

- Variables : Define independent (e.g., concentration gradients) and dependent variables (e.g., binding affinity).

- Controls : Include negative/positive controls to isolate this compound-specific effects .

- Theoretical alignment : Align experimental parameters with hypotheses derived from prior literature .

Q. How to address contradictions in existing data on this compound's properties?

Advanced

Contradictions often arise from methodological variability (e.g., assay sensitivity) or contextual factors (e.g., cell-line specificity). Steps:

Conduct a systematic literature review to categorize discrepancies by experimental conditions .

Perform meta-analysis to quantify variability in reported outcomes (e.g., IC50 values).

Design cross-validation experiments using standardized protocols to isolate confounding factors .

Q. What strategies ensure ethical compliance in this compound research involving human or animal subjects?

Basic

- Pre-approval : Obtain institutional review board (IRB) or animal ethics committee clearance before initiating studies .

- Data anonymization : For clinical data linked to this compound, use coding systems to protect participant identities .

- Transparency : Disclose potential conflicts of interest (e.g., funding sources) in publications .

Q. How to integrate theoretical frameworks into the study of this compound's mechanisms?

Advanced

- Selection : Choose theories that align with this compound’s known interactions (e.g., molecular docking theories for binding studies) .

- Hypothesis testing : Use computational models (e.g., DFT calculations) to predict this compound’s behavior, then validate empirically .

- Iterative refinement : Update frameworks based on emergent data (e.g., if this compound exhibits non-canonical signaling) .

Q. What are best practices for analyzing quantitative and qualitative data in this compound research?

Basic

- Quantitative : Apply statistical tests (ANOVA, t-tests) with corrections for multiple comparisons. Use software like R or Python for reproducibility .

- Qualitative : Thematic analysis for observational data (e.g., microscopy images) should follow standardized coding frameworks .

- Integration : Triangulate findings (e.g., correlate spectroscopic data with activity assays) .

Q. How to develop a robust data management plan for this compound studies?

Basic

- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets (e.g., deposition in Zenodo or institutional repositories) .

- Metadata : Document experimental conditions (e.g., solvent used, batch numbers) in machine-readable formats .

- Backup : Implement version control (e.g., Git) for computational analyses .

Q. What advanced statistical methods are appropriate for interpreting this compound's multivariate data?

Advanced

- Machine learning : Use clustering algorithms (e.g., PCA) to identify patterns in high-throughput screening data .

- Bayesian inference : Model dose-response relationships with uncertainty intervals for safer extrapolation .

- Network analysis : Map this compound’s interaction partners in biological pathways using graph theory .

Q. How to handle reproducibility challenges in synthesizing this compound?

Advanced

- Protocol optimization : Validate synthesis steps (e.g., reaction time, catalysts) via Design of Experiments (DoE) .

- Batch documentation : Track impurities and yield variations across synthesis batches .

- Collaborative verification : Share protocols with independent labs to confirm reproducibility .

Q. What peer review considerations are critical when publishing this compound findings?

Basic

- Clarity : Avoid jargon; define acronyms (e.g., "this compound" should be spelled out at first mention) .

- Data accessibility : Include raw data in supplementary materials or repositories .

- Limitations : Disclose methodological constraints (e.g., "In vitro models may not fully recapitulate in vivo dynamics") .

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMZOUPNIHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.